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Compound of Interest

Compound Name: BMS-8

Cat. No.: B606253

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of BMS-8, a small molecule inhibitor of the programmed death-1 (PD-1) and programmed
death-ligand 1 (PD-L1) interaction. The information presented herein is intended to equip
researchers and professionals in the field of drug development with the necessary details to
understand and potentially replicate the synthesis and analysis of this compound.

Introduction

BMS-8, with the chemical name 1-[[3-bromo-4-[(2-methyl[1,1'-biphenyl]-3-
yl)methoxy]phenyl]methyl]-2-piperidinecarboxylic acid, is a novel immunomodulator that targets
the PD-1/PD-L1 immune checkpoint pathway.[1][2] Unlike monoclonal antibody-based
therapies, small molecule inhibitors like BMS-8 offer potential advantages such as oral
bioavailability and improved tissue penetration. BMS-8 functions by binding directly to PD-L1
and inducing its homodimerization, which sterically hinders its interaction with the PD-1
receptor on T-cells.[3][4][5] This blockade of the PD-1/PD-L1 signaling cascade is a critical
mechanism for restoring anti-tumor immunity.

Synthesis of BMS-8

The synthesis of BMS-8 is a multi-step process that involves the preparation of a key
biphenylmethanol intermediate, followed by an etherification reaction and a final reductive
amination step.
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Synthesis of the Key Intermediate: (2-methyl[1,1'-
biphenyl]-3-yl)methanol

The synthesis of the pivotal intermediate, (2-methyl[1,1'-biphenyl]-3-yl)methanol, is achieved
via a Suzuki coupling reaction.

Experimental Protocol:

A mixture of (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21
g, 9.92 mmol), and dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(ll)
dichloromethane adduct (20.2 mg, 25.0 umol) is prepared in a solution of ethanol (3.3 mL) and
toluene (10 mL) under an argon atmosphere. To this solution, 2M sodium bicarbonate (10 mL)
is added, and the mixture is heated at 80°C for 3 hours. After cooling, the mixture is diluted with
ethyl acetate (100 mL) and washed with a saturated sodium chloride solution (50 mL). The
organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced
pressure. The resulting residue is purified by column chromatography on silica gel (eluent:
hexane/ethyl acetate 12:1) to yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol as a white solid.

Table 1: Characterization Data for (2-methyl[1,1'-biphenyl]-3-yl)methanol

Parameter Value

Melting Point 74-76 °C

IR (KBr, cm™1) 3350, 3049, 1600, 1465, 1050, 755

1H NMR (400 MHz, CDCls) & 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)

142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8,

13C NMR (101 MHz, CDCls) &
125.6, 77.1, 76.7, 64.1, 15.9

HRMS (ESI) [M+Na]* Calculated: 221.0937, Found: 221.0939

Synthesis of BMS-8

The final steps in the synthesis of BMS-8 involve the etherification of a substituted
benzaldehyde with the previously synthesized biphenylmethanol intermediate, followed by
reductive amination.
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Experimental Protocol:

o Step 1: Etherification: A suitable 3-bromo-4-hydroxybenzaldehyde derivative is reacted with
(2-methyl-[1,1'-biphenyl]-3-yl)methanol under Williamson ether synthesis conditions. This
typically involves a base such as potassium carbonate in a polar aprotic solvent like N,N-
dimethylformamide (DMF) with heating. The product, 3-bromo-4-((2-methyl-[1,1'-biphenyl]-3-
yl)methoxy)benzaldehyde, is then isolated and purified.

o Step 2: Reductive Amination: The aldehyde from the previous step is reacted with L-pipecolic
acid (piperidine-2-carboxylic acid) in the presence of a reducing agent such as sodium
triacetoxyborohydride in a suitable solvent like dichloromethane (DCM) or dichloroethane
(DCE). The reaction mixture is stirred at room temperature until completion. Following an
agueous workup, the final product, BMS-8, is purified by chromatography.

Characterization of BMS-8

The structural integrity and purity of the synthesized BMS-8 are confirmed through various
analytical techniques.

Table 2: Physicochemical Properties of BMS-8

Property Value Reference
Molecular Formula C27H28BrNOs [2]
Molecular Weight 494.4 g/mol [2]
Appearance Crystalline solid [1]

Purity >98% [1][2]

UV Amax 234 nm [2]
Solubility Slightly soluble in Methanol [2]

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used
to confirm the chemical structure of BMS-8. The spectra are expected to show characteristic
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peaks corresponding to the aromatic, aliphatic, and carboxylic acid protons and carbons in
the molecule.

o Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the
exact mass of the synthesized compound, confirming its elemental composition.

Chromatographic Analysis

e High-Performance Liquid Chromatography (HPLC): The purity of BMS-8 is typically
assessed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase
consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic
solvent (e.g., acetonitrile or methanol). The detection is usually performed using a UV
detector at the Amax of the compound.

e Size Exclusion Chromatography (SEC): This technique has been used to demonstrate the
ability of BMS-8 to induce the dimerization of PD-L1 in solution.[3]

Mechanism of Action and Signaling Pathway

BMS-8 exerts its immunomodulatory effects by disrupting the interaction between PD-1 and
PD-L1.

PD-L1 Dimerization

BMS-8 binds to a hydrophobic pocket at the interface of two PD-L1 molecules, stabilizing a
homodimeric conformation.[3][4] This induced dimerization sterically prevents the binding of
PD-L1 to the PD-1 receptor on T-cells.

PD-L1 Monomers

& BMS-8 Binding and Dimerization
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BMS-8 induces the dimerization of PD-L1 monomers.

Inhibition of the PD-1 Signaling Pathway

The binding of PD-L1 to PD-1 on activated T-cells leads to the recruitment of the phosphatase
SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates key downstream signaling
molecules of the T-cell receptor (TCR) and CD28 pathways, leading to T-cell exhaustion and
reduced anti-tumor immunity. By preventing the PD-1/PD-L1 interaction, BMS-8 inhibits this
negative regulatory signal, thereby restoring T-cell proliferation, cytokine production, and

cytotoxic activity against tumor cells.
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BMS-8 blocks the PD-1/PD-L1 interaction, restoring T-cell activation.
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Experimental Workflows
Synthesis Workflow

The overall synthetic route for BMS-8 is summarized in the following workflow diagram.

| )-2-1 - 3-bromo-4-((2-methyl-
3-bromo-2-methylphenyl- [1,1-biphenyl]-3-yl)methoxy)
methanol & Phenylboronic acid benzaldehyde

Click to download full resolution via product page

Overall synthetic workflow for BMS-8.

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of synthesized
BMS-8.

(Synthesized BMS-SJ
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Characterized BMS-8
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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